molecular formula C16H12N2O5 B6027609 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine

8-ethyl-1,3-dinitrodibenzo[b,f]oxepine

Cat. No.: B6027609
M. Wt: 312.28 g/mol
InChI Key: ZXTJYBHKCHNDDR-UHFFFAOYSA-N
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Description

8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine is a chemical compound belonging to the class of dibenzo[b,f]oxepines. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings. The presence of nitro groups at positions 1 and 3, along with an ethyl group at position 8, makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine typically involves the nitration of dibenzo[b,f]oxepine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with microtubules. The compound binds to tubulin, the building block of microtubules, and inhibits their polymerization. This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without the nitro and ethyl substitutions.

    1,3-Dinitrodibenzo[b,f]oxepine: Similar structure but lacks the ethyl group.

    8-Ethyl-dibenzo[b,f]oxepine: Similar structure but lacks the nitro groups

Uniqueness: 8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine is unique due to the presence of both nitro and ethyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a microtubule inhibitor and its applicability in various scientific fields .

Properties

IUPAC Name

3-ethyl-7,9-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-2-10-3-6-15-11(7-10)4-5-13-14(18(21)22)8-12(17(19)20)9-16(13)23-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTJYBHKCHNDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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